- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and BromidesAngewandte Chemie, 2013, 52(38), 10035-10039,
Cas no 96631-87-7 (1H-Indole-7-carbonitrile)
![1H-Indole-7-carbonitrile structure](https://www.kuujia.com/scimg/cas/96631-87-7x500.png)
1H-Indole-7-carbonitrile structure
Product Name:1H-Indole-7-carbonitrile
CAS No:96631-87-7
Molecular Formula:C9H6N2
Molecular Weight:142.157341480255
MDL:MFCD00800653
CID:61860
PubChem ID:10898816
1H-Indole-7-carbonitrile Properties
Names and Identifiers
-
- 7-Cyanoindole
- 7-Cyano-1H-indole
- 1H-Indole-7-carbonitrile
- 7 -Cyanoindole
- indole-7-nitrile
- PubChem20912
- 7-cyanoindole, AldrichCPR
- AMBZ0216
- NTUHBYLZRBVHRS-UHFFFAOYSA-N
- BCP27589
- FCH842292
- BBL102638
- STL556441
- VI30451
- TRA0038883
- OR40232
- LS20017
- SY012219
- ST2408920
- AX8023278
- AB0009810
- Indole-7-carbonitrile
- DTXSID90447546
- MFCD00800653
- 96631-87-7
- C-8860
- AC-22689
- CS-W002693
- Z1198155196
- SCHEMBL1420318
- AS-11396
- DB-007202
- EN300-219176
- AKOS005255107
-
- MDL: MFCD00800653
- InChIKey: NTUHBYLZRBVHRS-UHFFFAOYSA-N
- Inchi: 1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H
- SMILES: N#CC1C2=C(C=CN2)C=CC=1
Computed Properties
- Exact Mass: 142.05300
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 0
- Monoisotopic Mass: 272.879
- Heavy Atom Count: 11
- Complexity: 191
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.5
- Topological Polar Surface Area: 39.6
Experimental Properties
- LogP: 2.03958
- PSA: 39.58000
- Refractive Index: 1.736
- Boiling Point: 368.956°C at 760 mmHg
- Flash Point: 121.9℃
- Color/Form: White to Yellow Solid
- Density: 2.048
1H-Indole-7-carbonitrile Security Information
- Safety Instruction: S22; S36/37/39
- Risk Phrases:R20/21/22
-
Dangerous goods sign:
- Hazardous Material transportation number:UN 3439
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261;P280;P301+P310;P311
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases: 20/21/22-22
- Signal Word:Warning
- HazardClass:IRRITANT
1H-Indole-7-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indole-7-carbonitrile Price
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003NVP-250mg |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 250mg |
$5.00 | 2024-04-19 | |
A2B Chem LLC | AB70117-250mg |
7-Cyanoindole |
96631-87-7 | 97% | 250mg |
$5.00 | 2024-07-18 | |
Aaron | AR003O41-250mg |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 250mg |
$5.00 | 2024-07-18 | |
Alichem | A199000357-5g |
7-Cyanoindole |
96631-87-7 | 97% | 5g |
$183.94 | 2023-08-31 | |
Ambeed | A378351-250mg |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 250mg |
$6.0 | 2024-07-18 | |
Apollo Scientific | OR40232-5g |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 5g |
£133.00 | 2023-09-02 | |
AstaTech | 24510-1/G |
7-CYANOINDOLE |
96631-87-7 | 97% | 1g |
$38 | 2023-09-18 | |
Crysdot LLC | CD11002124-10g |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 10g |
$238 | 2024-07-19 | |
Enamine | EN300-219176-0.05g |
1H-indole-7-carbonitrile |
96631-87-7 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
TRC | C981330-250mg |
7-Cyanoindole |
96631-87-7 | 250mg |
$98.00 | 2023-05-18 |
1H-Indole-7-carbonitrile Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: X-Phos , (SP-4-3)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][dicyclohexyl[2′,4′,6′-tris(1-met… Solvents: 1,4-Dioxane , Water ; 1 h, 100 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 15 min, 170 °C
Reference
- Bicyclic nitrogen compounds as modulators of ghrelin receptor and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Zinc oxide (ZnO) Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 140 °C
Reference
- Preparation method of aromatic nitrile by using formamide as cyano group source, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Zinc oxide (ZnO) , Oxygen Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 145 °C
Reference
- Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation ReactionsACS Catalysis, 2019, 9(4), 3360-3365,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide , Oxygen Solvents: Dimethyl sulfoxide ; 5 min, 1 atm; 4 - 18 h, 60 °C; 60 °C → rt
Reference
- DMSO/t-BuONa/O2-Mediated Aerobic Dehydrogenation of Saturated N-HeterocyclesJournal of Organic Chemistry, 2020, 85(11), 7501-7509,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: 2-Chloro-1-methylpyridinium iodide Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Triethylamine ; rt; 2 h, rt; rt → 50 °C; 2.5 h, 50 °C
1.2 Reagents: Triethylamine ; rt; 2 h, rt; rt → 50 °C; 2.5 h, 50 °C
Reference
- Preparation of indoles containing an oxadiazole moiety as therapeutic sphingosine 1-phosphate (S1P) agonists, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Dimethylformamide ; overnight, rt → 150 °C
1.2 Reagents: Ethylenediamine Solvents: Water
1.2 Reagents: Ethylenediamine Solvents: Water
Reference
- Preparation of pyrimidine derivatives as IKK-2 inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ; rt → 200 °C; 2.5 h, 200 °C
Reference
- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- Anticancer indole derivative, synthesis method and use thereof, China, , ,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
Reference
- Process for the production of 7-acylindoles via sequential cyanation of indoline, dehydrogenation, and acylation, United States, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 14 h, 50 °C
Reference
- Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic AdditionsJournal of the American Chemical Society, 2010, 132(50), 17933-17944,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran
Reference
- Some observations on the formation of 1-hydroxyindoles in the Leimgruber-Batcho indole synthesisJournal of Heterocyclic Chemistry, 1985, 22(1), 121-5,
1H-Indole-7-carbonitrile Raw materials
- 7-Cyanoindoline
- 7-(Trimethylsilyl)-1H-indol-6-yl 1,1,1-trifluoromethanesulfonate
- Potassium hexacyanoferrate
- 7-Bromo-1H-indole
- 7-Chloro-1H-indole
- Formamide
- 1H-Indole-7-carboxaldehyde, oxime
- Benzonitrile, 2-nitro-3-(2-nitroethenyl)-, (E)- (9CI)
1H-Indole-7-carbonitrile Preparation Products
1H-Indole-7-carbonitrile Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:96631-87-7)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
1H-Indole-7-carbonitrile Related Literature
-
Arusha Acharyya,Dayoung Shin,Thomas Troxler,Feng Gai Phys. Chem. Chem. Phys. 2020 22 7794
-
Debopreeti Mukherjee,Lilliana I. Ortiz Rodriguez,Mary Rose Hilaire,Thomas Troxler,Feng Gai Phys. Chem. Chem. Phys. 2018 20 2527
-
Giorgio Abbiati,Antonio Arcadi,Marco Chiarini,Fabio Marinelli,Emanuela Pietropaolo,Elisabetta Rossi Org. Biomol. Chem. 2012 10 7801
-
Manthena Chaitanya,Pazhamalai Anbarasan Org. Biomol. Chem. 2018 16 7084
Recommended suppliers
Amadis Chemical Company Limited
(CAS:96631-87-7)1H-Indole-7-carbonitrile
![A11216 A11216](https://scimg.chem960.com/prolang/199641/1.jpg)
Purity:99%
Quantity:100g
Price($):398.0